3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16BrCl2NO and its molecular weight is 341.07 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H16BrClN2O
- Molecular Weight: 319.64 g/mol
This compound features a piperidine ring substituted with a phenoxy group that contains both bromine and chlorine atoms, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have been documented to demonstrate significant antibacterial and antifungal activities. The presence of halogen substituents like bromine and chlorine often enhances these effects due to increased lipophilicity and potential interactions with microbial membranes .
Anticancer Properties
This compound has been studied for its potential anticancer effects. A study involving structure-activity relationship (SAR) analysis revealed that similar piperidine derivatives showed selective cytotoxicity against various cancer cell lines. The presence of halogen atoms in the structure is believed to play a crucial role in enhancing the compound's affinity for cancer-related targets, potentially leading to apoptosis in cancer cells .
Compound | Cell Line Tested | IC50 (µM) | Reference |
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3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine | A431 | <10 | |
3-(4-Chlorophenoxy)methylpiperidine | HT29 | 15 |
Neuropharmacological Effects
The σ2 receptor has been identified as a novel target for various neuropharmacological agents. Compounds structurally related to this compound have shown promising results in modulating σ2 receptor activity, which is implicated in neuroprotection and the treatment of neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a controlled study, a series of piperidine derivatives were tested for their anticancer efficacy against human carcinoma cell lines. The results indicated that modifications at the para position of the phenyl ring significantly influenced the cytotoxicity profile. Specifically, compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts .
Case Study 2: Antimicrobial Efficacy
A set of experiments evaluated the antimicrobial activities of several piperidine derivatives against both Gram-positive and Gram-negative bacteria. The findings demonstrated that compounds containing halogen substituents had lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial effects compared to those without such modifications .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation or microbial survival.
- Receptor Modulation: It may act as an agonist or antagonist at σ receptors, influencing neurotransmitter release and neuronal health.
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNTFZJMIZQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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